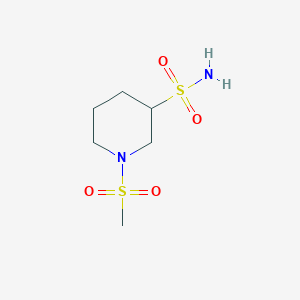

1-Methanesulfonylpiperidine-3-sulfonamide

描述

属性

分子式 |

C6H14N2O4S2 |

|---|---|

分子量 |

242.3 g/mol |

IUPAC 名称 |

1-methylsulfonylpiperidine-3-sulfonamide |

InChI |

InChI=1S/C6H14N2O4S2/c1-13(9,10)8-4-2-3-6(5-8)14(7,11)12/h6H,2-5H2,1H3,(H2,7,11,12) |

InChI 键 |

AGHMVFHDCKRSTQ-UHFFFAOYSA-N |

规范 SMILES |

CS(=O)(=O)N1CCCC(C1)S(=O)(=O)N |

产品来源 |

United States |

准备方法

General Synthetic Strategy

The synthesis of this compound generally involves the sulfonylation of a piperidine-3-sulfonamide precursor with methanesulfonyl chloride. The reaction typically requires:

- A suitable solvent system (e.g., toluene, dimethylacetamide)

- Controlled elevated temperature (approximately 110–160 °C)

- Catalytic amounts of high-boiling amides or tertiary amines to facilitate the reaction

- Reaction times ranging from 3 to 12 hours depending on conditions

This approach is consistent with sulfonamide formation protocols where an amine or sulfonamide nucleophile reacts with a sulfonyl chloride electrophile under mild to moderate heating conditions.

Detailed Synthetic Procedure

A representative procedure adapted from related sulfonamide syntheses is as follows:

- Starting materials: Piperidine-3-sulfonamide and methanesulfonyl chloride

- Catalyst: Dimethylacetamide (DMAC) or hexamethylphosphoramide (HMPA) in catalytic amounts (0.001–0.06 molar equivalents relative to the amine)

- Solvent: Toluene or similar aromatic solvent to ensure miscibility and controlled reaction environment

- Temperature: 119–150 °C, typically around 120 °C

- Reaction time: Approximately 6–7 hours to achieve full conversion

| Component | Amount (molar equiv.) | Role |

|---|---|---|

| Piperidine-3-sulfonamide | 1.0 (limiting reagent) | Nucleophile |

| Methanesulfonyl chloride | 1.3 to 4.0 | Sulfonylating agent |

| Dimethylacetamide (DMAC) | 0.002 (0.04 equiv.) | Catalyst |

| Toluene | Sufficient to dissolve reactants | Solvent |

| Temperature | 119–120 °C | Reaction condition |

| Time | 6.75 hours | Reaction duration |

The reaction mixture is stirred mechanically and heated to the target temperature. Completion is monitored by gas chromatography (GC) or thin-layer chromatography (TLC). After completion, the product is isolated by standard workup procedures such as extraction, washing, and purification by recrystallization or chromatography.

Reaction Mechanism Insights

The reaction proceeds via nucleophilic attack of the sulfonamide nitrogen on the electrophilic sulfur atom of methanesulfonyl chloride, displacing chloride ion and forming the sulfonylated product. The catalytic amide or tertiary amine acts to stabilize intermediates and may facilitate chloride ion removal, thus accelerating the reaction.

Alternative Approaches and Conditions

- Pressure: The reaction may be conducted at atmospheric or elevated pressure to enhance reaction rates.

- Temperature: Lower temperatures can be used but require longer reaction times.

- Solvent choice: Aromatic solvents such as toluene, xylene, or diethylbenzene are preferred for their high boiling points and ability to dissolve reactants.

- Catalysts: Besides DMAC and HMPA, other high-boiling tertiary amines or amides may be employed to optimize yields.

Data Table Summarizing Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Starting material ratio | 1.0 equiv. piperidine-3-sulfonamide | Limiting reagent |

| Methanesulfonyl chloride | 1.3–4.0 equiv. | Excess to drive reaction to completion |

| Catalyst (DMAC/HMPA) | 0.001–0.06 equiv. | Catalytic amount |

| Solvent | Toluene, xylene, or diethylbenzene | High boiling, miscible with reactants |

| Temperature | 110–160 °C (preferably 119–120 °C) | Elevated temperature required |

| Reaction time | 3–12 hours (typically ~6.75 hours) | Depends on temperature and catalyst |

| Pressure | Atmospheric or elevated | Elevated pressure can speed reaction |

| Monitoring method | Gas chromatography (GC), TLC | To confirm completion |

Research Findings and Observations

- The use of catalytic amounts of DMAC or HMPA significantly improves reaction efficiency and yield.

- Elevated temperatures (around 120 °C) are optimal for balancing reaction rate and product stability.

- The reaction is robust and can be carried out neat or in solvent, but solvents improve handling and heat transfer.

- Reaction times shorter than 3 hours generally lead to incomplete conversion.

- Excess methanesulfonyl chloride ensures full conversion of the sulfonamide but requires careful quenching to remove unreacted reagent.

- The product this compound can be purified by recrystallization from suitable solvents or chromatographic methods.

化学反应分析

Nucleophilic Substitution Reactions

The sulfonamide groups undergo nucleophilic substitution under basic or acidic conditions. For example:

Reaction with amines :

1-Methanesulfonylpiperidine-3-sulfonamide reacts with primary and secondary amines to form sulfonamide derivatives. A study involving phenethylamine substitution under basic conditions (K₂CO₃, DMF, 90°C) resulted in a 95% yield of a rearranged product via a 1,3-sulfonyl migration .

| Substrate | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| This compound | Phenethylamine | K₂CO₃, DMF, 90°C | 1,3-Sulfonyl migrated amine | 95% |

Mechanistic studies suggest an SₙAr-like pathway, where nucleophilic attack occurs at the sulfur atom, followed by elimination of silyl halides .

Sulfonyl Group Migration

Unusual 1,3-sulfonyl migrations have been observed under base-catalyzed conditions without transition metals. For instance:

Rearrangement mechanism :

In reactions with phenethylamine, the sulfonyl group migrates from the piperidine nitrogen to an adjacent carbon, forming a stable aromatic dihydroquinoline derivative . Computational studies indicate this process is thermodynamically favored due to aromatic stabilization .

Elimination and Cyclization

Elimination reactions facilitate the synthesis of heterocyclic systems:

Formation of dihydroquinolines :

Under acidic conditions, the compound undergoes dehydration and cyclization to yield dihydroquinoline derivatives. For example:

| Substrate | Reagent | Product | Yield |

|---|---|---|---|

| This compound | H₂SO₄, heat | Ethyl 1-(methylsulfonyl)-1,2-dihydroquinoline-3-carboxylate | 92% |

This reaction exploits the electron-withdrawing nature of the sulfonyl groups to activate the piperidine ring for elimination .

Acid-Base Reactions

The sulfonamide NH exhibits moderate acidity (pKa ≈ 10–12), enabling deprotonation with strong bases like NaOH or K₂CO₃. Deprotonated species participate in:

IR spectroscopy confirms NH deprotonation via the disappearance of S–N stretching vibrations at ~931 cm⁻¹ .

Biological Interactions

While not strictly chemical reactions, the compound interacts with biological targets:

科学研究应用

1-Methanesulfonylpiperidine-3-sulfonamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Industry: Utilized in the production of agrochemicals and polymers.

作用机制

The mechanism of action of 1-Methanesulfonylpiperidine-3-sulfonamide involves its interaction with specific molecular targets and pathways. . By inhibiting folic acid synthesis, these compounds exert their antibacterial effects.

相似化合物的比较

Key Structural Analogs and Their Properties

| Compound Name (CAS No.) | Similarity Score | Key Structural Differences | Functional Implications |

|---|---|---|---|

| 4-Amino-1-(methylsulfonyl)piperidine (402927-97-3) | 0.98 | Amino group at position 4 vs. sulfonamide at position 3 | Enhanced basicity; potential for altered binding interactions |

| 1-Methanesulfonylpiperidin-3-ylamine (934107-80-9) | 0.88 | Amine group replaces sulfonamide at position 3 | Reduced hydrogen-bonding capacity; possible solubility differences |

| N-(Piperidin-4-ylmethyl)methanesulfonamide hydrochloride (1185092-86-7) | 0.79 | Methanesulfonamide linked via methylene bridge to piperidine | Increased steric bulk; hydrochloride salt improves solubility |

| 1-(Methylsulfonyl)piperazine hydrochloride (161357-89-7) | 0.69 | Piperazine ring replaces piperidine; hydrochloride salt | Altered ring basicity; potential for different pharmacokinetics |

Detailed Analysis of Key Differences

- 4-Amino-1-(methylsulfonyl)piperidine (CAS 402927-97-3): The 0.98 similarity score indicates near-identical core structure, differing only in the substitution of the sulfonamide group at position 3 with an amino group at position 3. This minor positional shift significantly alters electronic properties: the amino group introduces basicity (pKa ~10–11), whereas the sulfonamide group (pKa ~1–2) is more acidic. Such differences may influence target selectivity, as seen in studies where amino-substituted analogs exhibit stronger binding to amine-sensitive receptors .

- For example, in carbonic anhydrase inhibition, sulfonamides typically coordinate zinc ions via their sulfonamide oxygen, a mechanism unavailable to this analog .

N-(Piperidin-4-ylmethyl)methanesulfonamide hydrochloride (CAS 1185092-86-7) :

The methylene bridge introduces conformational flexibility, which may reduce binding affinity compared to rigid piperidine derivatives. However, the hydrochloride salt enhances aqueous solubility, a critical factor for oral bioavailability .

Research Findings and Implications

- Synthetic Accessibility : The piperidine-based analogs (e.g., 402927-97-3) are generally easier to synthesize than piperazine derivatives (e.g., 161357-89-7), as piperidine rings are less prone to oxidation during functionalization .

- Biological Activity : Sulfonamide-containing compounds (e.g., this compound) are prioritized in antimicrobial and anticancer research due to their proven efficacy in disrupting enzymatic pathways .

- Solubility and Bioavailability : Hydrochloride salts (e.g., 1185092-86-7) exhibit superior solubility in physiological media, a trait critical for drug candidates in preclinical development .

生物活性

1-Methanesulfonylpiperidine-3-sulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities. Sulfonamides, as a class, are primarily recognized for their antibacterial properties, but they also exhibit anti-inflammatory, diuretic, and potential antitumor effects. This article delves into the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a piperidine ring substituted with methanesulfonyl and sulfonamide groups. This unique structure contributes to its pharmacological properties. The sulfonamide moiety is crucial for its interaction with biological targets.

Antibacterial Activity

Sulfonamides are well-known for their antibacterial properties, primarily through the inhibition of bacterial folic acid synthesis. This compound has shown efficacy against various Gram-positive and Gram-negative bacteria. Research indicates that this compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli by targeting the dihydropteroate synthase enzyme involved in folate biosynthesis.

Anti-inflammatory Effects

In addition to its antibacterial properties, this compound has demonstrated anti-inflammatory effects. Studies suggest that it can reduce the production of pro-inflammatory cytokines, potentially making it useful in treating inflammatory diseases such as rheumatoid arthritis.

Diuretic Activity

The compound also exhibits diuretic activity, which is beneficial in managing conditions like hypertension and edema. Its mechanism involves the inhibition of sodium reabsorption in renal tubules, leading to increased urine output.

Antitumor Potential

Emerging research suggests that this compound may possess antitumor properties. Preliminary studies indicate that it can induce apoptosis in cancer cells and inhibit tumor growth in animal models. These findings warrant further investigation into its potential as an anticancer agent.

Case Study 1: Antibacterial Efficacy

A clinical study evaluated the effectiveness of this compound against a panel of bacterial strains isolated from infected patients. Results showed a significant reduction in bacterial load within 48 hours of treatment, highlighting its potential as a therapeutic agent.

Case Study 2: Anti-inflammatory Response

In an experimental model of arthritis, administration of this compound resulted in decreased joint swelling and pain scores compared to controls. Histological analysis revealed reduced infiltration of inflammatory cells in treated animals.

Research Findings

| Study | Findings | Reference |

|---|---|---|

| Antibacterial Efficacy | Inhibition of E. coli growth | |

| Anti-inflammatory Effects | Reduced cytokine levels in arthritis model | |

| Diuretic Activity | Increased urine output in animal studies | |

| Antitumor Activity | Induction of apoptosis in cancer cell lines |

常见问题

Q. What safety protocols are essential for handling sulfonamide intermediates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。